

evolutionary conservation of ILKAP

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An In-depth Technical Guide to the Evolutionary Conservation of ILKAP

Abstract

Integrin-Linked Kinase-Associated Phosphatase (ILKAP) is a member of the protein phosphatase 2C (PP2C) family, a critical regulator in various cellular processes. By interacting with Integrin-Linked Kinase (ILK), ILKAP modulates signal transduction pathways that govern cell adhesion, proliferation, survival, and apoptosis. Its role in human diseases, including cancer, has made it a subject of intense research. This technical guide provides a comprehensive overview of the evolutionary conservation of ILKAP, detailing its sequence, structure, and functional conservation across species. We present quantitative data in structured tables, provide detailed experimental protocols for studying its conservation and function, and visualize key signaling pathways and workflows to offer a deep understanding for researchers and professionals in drug development.

Introduction to ILKAP

ILKAP, also known as Protein Phosphatase, Mg²⁺/Mn²⁺ Dependent 1O (PPM1O), is a serine/threonine phosphatase belonging to the PP2C family. Unlike other phosphatase families, PP2C phosphatases are monomeric enzymes that are dependent on Mg²⁺ or Mn²⁺ ions for their catalytic activity. ILKAP was first identified through its ability to associate with ILK, a central component of cell-matrix adhesion sites. This interaction allows ILKAP to negatively regulate ILK signaling, thereby influencing downstream pathways such as the Wnt signaling pathway through glycogen synthase kinase 3 beta (GSK3β). Further studies have revealed a broader role for ILKAP, including nuclear functions where it interacts with other signaling

proteins like RSK2 to induce apoptosis. Given its pivotal role as a signaling hub, understanding its evolutionary conservation is crucial for elucidating its fundamental biological functions and for evaluating its potential as a therapeutic target.

Sequence and Structural Conservation

The hallmark of the ILKAP protein is its highly conserved PP2C catalytic domain. This domain is characteristic of the entire PP2C family and is responsible for its phosphatase activity.

Orthologs and Paralogs

ILKAP is highly conserved across the animal kingdom. Orthologs—genes in different species that evolved from a common ancestral gene—are found in a wide range of eukaryotes. Within the human genome, ILKAP has a known paralog, PPM1F, which arose from a gene duplication event. The presence of orthologs in diverse species underscores the fundamental importance of ILKAP's biological role.

Table 1: ILKAP Orthologs Across Select Species

Species	Common Name	Gene Symbol	UniProt ID	Sequence Identity to Human
Homo sapiens	Human	ILKAP	Q9H0C8	100%
Mus musculus	Mouse	Ilkap	Q8R0F6	95%
Rattus norvegicus	Rat	Ilkap	Q811I0	95%
Gallus gallus	Chicken	ILKAP	Q5ZJ69	88%
Danio rerio	Zebrafish	ilkap	Q6DI89	75%
Drosophila melanogaster	Fruit Fly	CG5081	Q9VBG7	45%
Caenorhabditis elegans	Roundworm	F40F4.3	Q21743	42%

Note: Sequence identities are approximate and were calculated based on standard protein BLAST analysis against the human ILKAP sequence.

Conserved Domains and Motifs

The ILKAP protein sequence contains several conserved features critical for its function and structure.

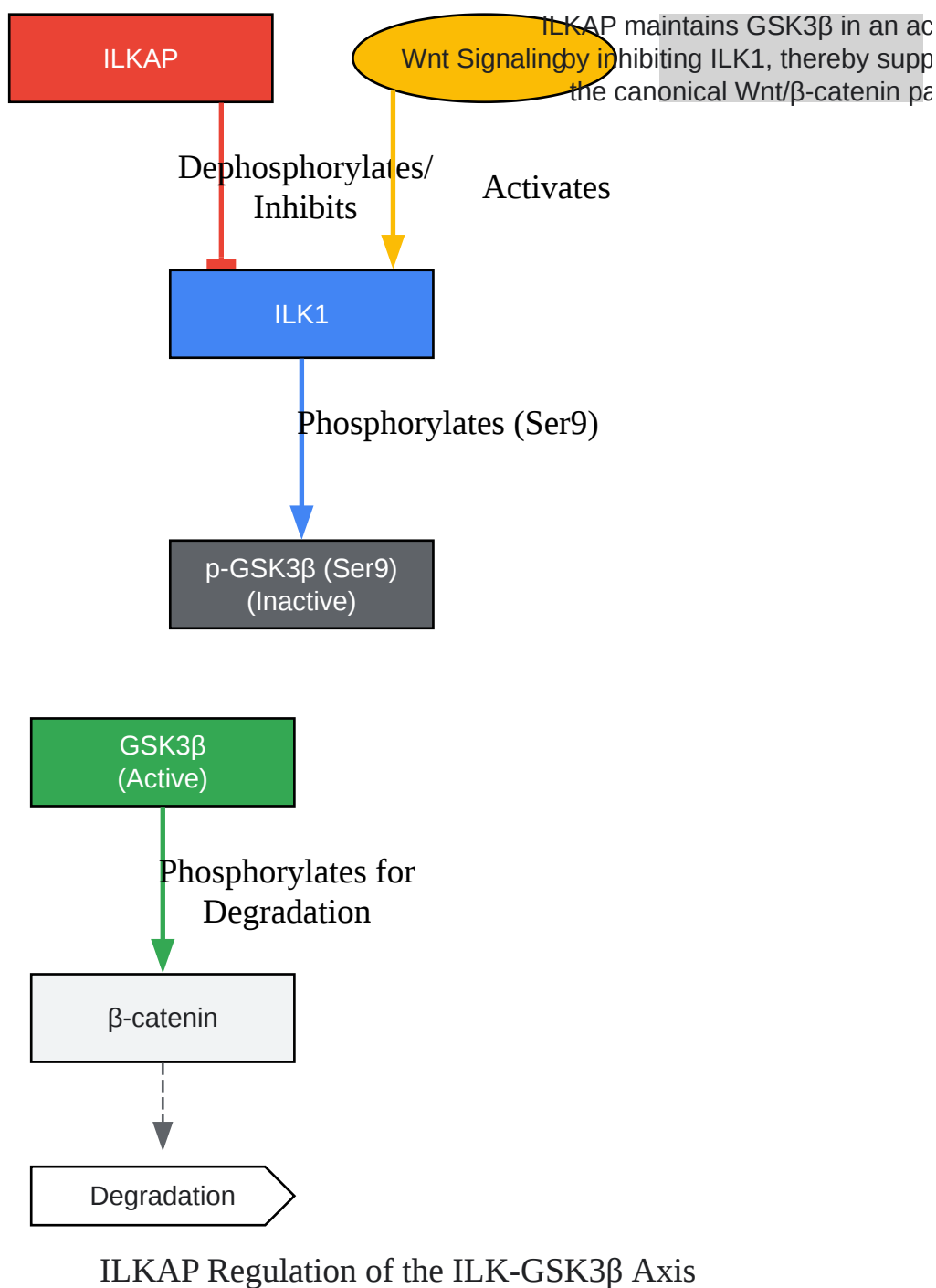
- **PP2C Domain:** The catalytic core of ILKAP (residues ~108-392) is highly conserved and contains 11 signature motifs found in the PP2C family. A key feature within this domain is the DGH triplet, which is absolutely conserved and forms part of the catalytic active site.
- **Nuclear Localization Signal (NLS):** ILKAP contains a functional NLS within its N-terminal region (amino acids 71-86). This sequence is essential for its importin-mediated transport into the nucleus, with residues Lys-78 and Arg-79 being particularly critical. This allows ILKAP to access and regulate nuclear substrates.

Functional Conservation and Signaling Pathways

The functional roles of ILKAP appear to be highly conserved, particularly its function as a negative regulator of specific kinase signaling pathways.

The ILKAP-ILK-GSK3 β Signaling Axis

One of the most well-characterized functions of ILKAP is its selective inhibition of the ILK-GSK3 β signaling pathway. ILKAP directly interacts with ILK1 and, through dephosphorylation, inhibits its kinase activity. This action selectively prevents the ILK-mediated inhibitory phosphorylation of GSK3 β at the Serine-9 residue, thereby keeping GSK3 β active. Active GSK3 β can then phosphorylate its own substrates, such as β -catenin, marking it for degradation and thus modulating Wnt signaling.

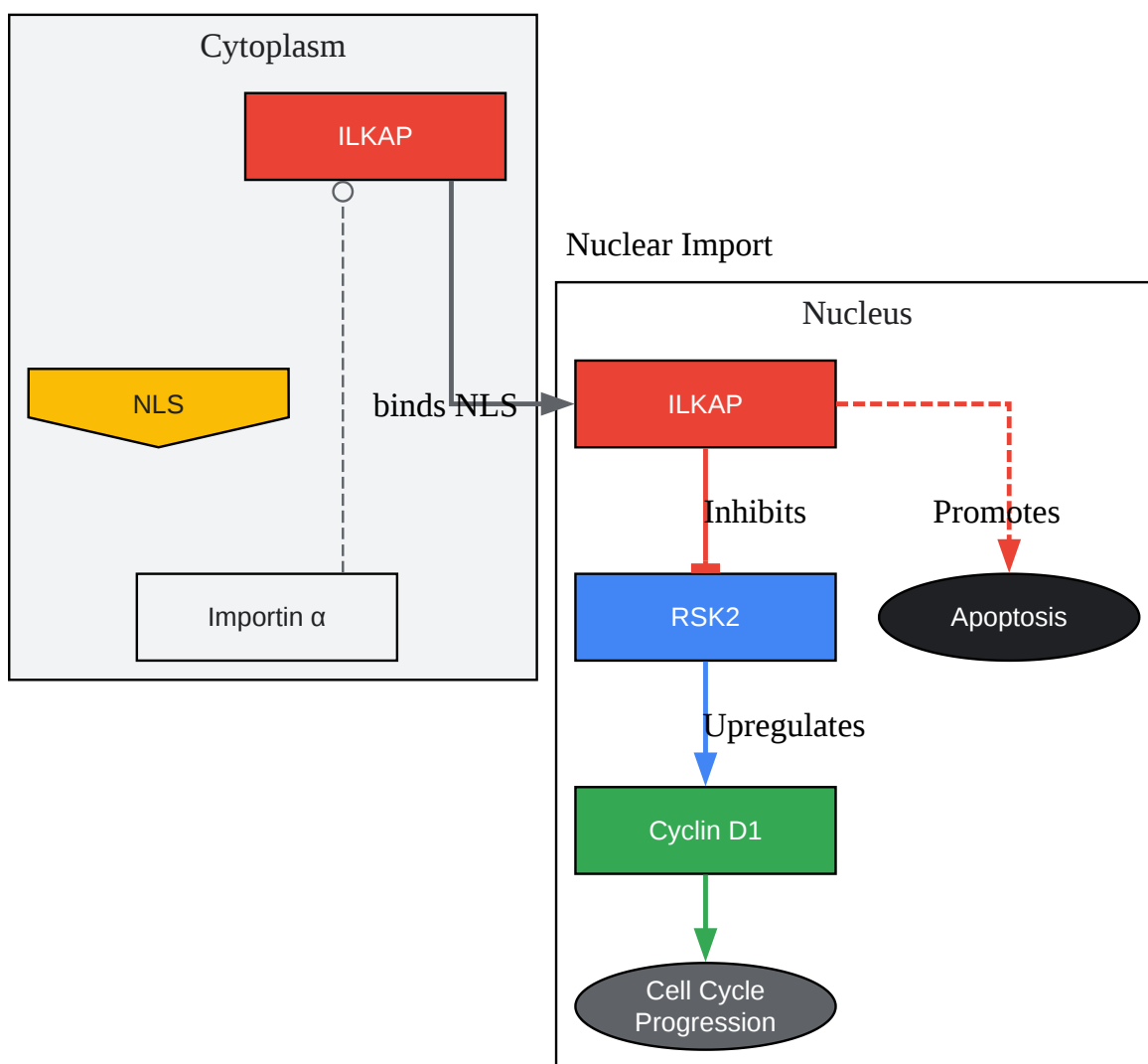


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Caption: ILKAP negatively regulates ILK1, preventing GSK3β inactivation.

Nuclear ILKAP and Apoptosis Regulation

Through its N-terminal NLS, ILKAP can translocate to the nucleus, where it performs distinct, ILK-independent functions. In the nucleus, ILKAP interacts with Ribosomal S6 Kinase 2 (RSK2). This interaction leads to the inhibition of RSK2 activity. A key downstream substrate of RSK2 is Cyclin D1, a crucial regulator of cell cycle progression. By inhibiting RSK2, ILKAP down-regulates the expression of Cyclin D1, which can lead to cell cycle arrest and the induction of apoptosis. This nuclear role highlights ILKAP as a regulator of cell survival.



Nuclear ILKAP Apoptotic Pathway

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Caption: Nuclear ILKAP interacts with and inhibits RSK2 to induce apoptosis.

Context-Dependent Regulation of Wnt/ β -catenin Signaling

Recent evidence suggests a more complex, context-dependent role for ILKAP in Wnt signaling, particularly in hepatocellular carcinoma (HCC). While the ILKAP-GSK3 β axis generally leads to β -catenin degradation, studies in HCC cells show that ILKAP can paradoxically promote Wnt signaling. In this context, ILKAP has been shown to interact directly with β -catenin, dephosphorylate GSK3 β and CK1, and reduce the ubiquitination of β -catenin, thereby stabilizing it. This stabilized β -catenin can then translocate to the nucleus, bind to TCF/LEF transcription factors, and activate the expression of Wnt target genes like c-Myc and CyclinD1, promoting cell metastasis. This dual functionality highlights the importance of cellular context and suggests that the specific protein interaction network of ILKAP can dictate its ultimate biological output.

Experimental Methodologies

The study of ILKAP conservation and function relies on a suite of molecular and cellular biology techniques. Below are detailed protocols for key experimental approaches.

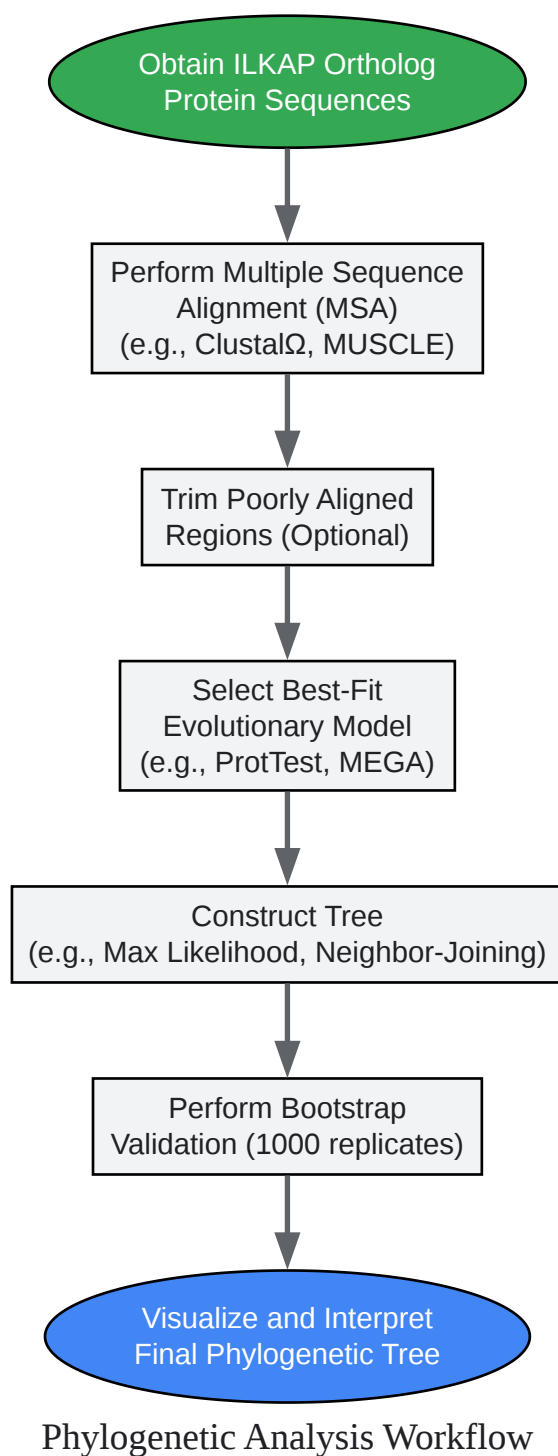
Phylogenetic Analysis

Phylogenetic analysis is used to infer the evolutionary relationships between ILKAP orthologs.

Protocol: Constructing a Phylogenetic Tree for ILKAP

- **Sequence Retrieval:** Obtain protein sequences for ILKAP and its orthologs from databases like NCBI GenBank or UniProt. Include an outgroup sequence (e.g., a more distantly related PP2C phosphatase) to root the tree.
- **Multiple Sequence Alignment (MSA):** Align the retrieved sequences using a robust algorithm such as Clustal Omega or MUSCLE. The goal is to align homologous residues in columns. Visually inspect and manually refine the alignment if necessary, trimming poorly aligned regions.

- **Evolutionary Model Selection:** Use software like ProtTest or MEGA's model selection tool to determine the best-fit model of amino acid substitution for the dataset (e.g., JTT, WAG). This is typically based on the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC).
- **Tree Construction:** Build the phylogenetic tree using a method like Maximum Likelihood (ML) or Neighbor-Joining (NJ).
 - ML (e.g., using PhyML or RAxML): A statistically rigorous method that evaluates the likelihood of the observed data for a given tree topology and model.
 - NJ (e.g., using MEGA): A faster, distance-based method suitable for large datasets.
- **Bootstrap Validation:** Assess the statistical support for the tree topology by performing bootstrap analysis (typically 1000 replicates). Bootstrap values on the nodes of the tree indicate the percentage of replicates in which that branching pattern was recovered.
- **Visualization:** Visualize and annotate the final tree using software like FigTree or the Interactive Tree of Life (iTOL).



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Caption: A typical workflow for generating a phylogenetic tree.

Functional Analysis via RNA Interference (RNAi)

RNAi is a powerful tool to study the function of endogenous ILKAP by specifically silencing its gene expression.

Protocol: ILKAP Knockdown using siRNA

- **siRNA Design and Synthesis:** Design and synthesize at least two independent small interfering RNAs (siRNAs) targeting the ILKAP mRNA sequence. Also, synthesize a non-targeting (scrambled) siRNA to serve as a negative control.
- **Cell Culture and Transfection:** Culture an appropriate cell line (e.g., HEK293, LNCaP prostate cancer cells) to 50-70% confluency. Transfect the cells with the ILKAP-targeting siRNAs or the control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine).
- **Verification of Knockdown:** After 48-72 hours post-transfection, harvest the cells.
 - **mRNA Level:** Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure ILKAP mRNA levels relative to a housekeeping gene (e.g., GAPDH).
 - **Protein Level:** Prepare cell lysates and perform Western blotting using an anti-ILKAP antibody to confirm the reduction in ILKAP protein.
- **Downstream Functional Assays:** Perform experiments on the knockdown cells to assess the functional consequences of ILKAP loss. For example:
 - **Phosphorylation Status:** Analyze the phosphorylation of ILKAP targets like GSK3 β (at Ser9) or substrates of RSK2 via Western blotting with phospho-specific antibodies.
 - **Cell Cycle Analysis:** Use flow cytometry after propidium iodide staining to analyze the distribution of cells in G1, S, and G2/M phases of the cell cycle.
 - **Apoptosis Assay:** Measure apoptosis using an Annexin V/PI staining assay or a caspase activity assay.

Implications for Drug Development

The high degree of evolutionary conservation in ILKAP presents both opportunities and challenges for drug development.

- **Targeting the Active Site:** The catalytic PP2C domain is highly conserved across species and also among other human PP2C phosphatases. Designing a small molecule inhibitor that specifically targets the ILKAP active site without cross-reacting with other phosphatases (e.g., PPM1A, PPM1B, PPM1F) is a significant challenge. Off-target effects could lead to unacceptable toxicity.
- **Targeting Protein-Protein Interactions:** A more promising strategy may be to target the specific protein-protein interactions of ILKAP. The interfaces through which ILKAP binds to ILK, RSK2, or β -catenin may be less conserved and offer a route to developing more specific modulators. For example, a drug that disrupts the ILKAP- β -catenin interaction could be a viable therapeutic strategy for HCC, where this interaction promotes metastasis.
- **Leveraging Functional Divergence:** The context-dependent and sometimes opposing roles of ILKAP (e.g., in Wnt signaling) suggest that its function is finely tuned by the cellular environment. Understanding the molecular switches that dictate which pathway ILKAP engages could open new avenues for therapeutic intervention, allowing for the selective enhancement of its tumor-suppressive functions or inhibition of its pro-oncogenic activities.

Conclusion

ILKAP is an evolutionarily conserved serine/threonine phosphatase with deep roots in eukaryotic biology. Its core catalytic domain and its primary functions in regulating key signaling kinases like ILK and RSK2 are maintained across diverse species, highlighting its fundamental importance. However, emerging research also points to a sophisticated, context-dependent regulation that can alter its biological output, as seen in its dual role in Wnt signaling. For drug development, the path forward likely lies not in broad inhibition of its conserved catalytic activity, but in the nuanced modulation of its specific, and potentially less-conserved, protein-protein interactions. Further research into the structural basis of these interactions and the regulatory mechanisms that govern its subcellular localization and substrate choice will be critical to fully unravel the biology of ILKAP and exploit it for therapeutic benefit.

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